N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is a synthetic compound belonging to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing nitrogen and oxygen, recognized for their diverse biological activities. This particular compound has garnered attention in medicinal chemistry due to its potential antibacterial properties and other therapeutic applications.
The compound is synthesized through various chemical methods, often involving cyclization reactions. It has been studied extensively in scientific literature for its biological activities, including antimicrobial effects against both Gram-positive and Gram-negative bacteria.
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is classified as an oxadiazole derivative. Its structure features a benzyl group and a 5-phenyl-1,3,4-oxadiazol-2-yl moiety attached to an ethanamine backbone, contributing to its unique chemical properties and biological activities.
The synthesis of N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. A common method includes reacting benzohydrazide with benzoic acid in the presence of a dehydrating agent to form the oxadiazole ring.
The molecular structure of N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine can be represented as follows:
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine involves its interaction with specific molecular targets within bacterial cells:
Studies utilizing electron microscopy and membrane permeability assays have confirmed membrane damage as a primary mechanism of action.
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine has several scientific applications:
This compound represents a promising area of study within medicinal chemistry and materials science due to its unique structure and biological activity profiles .
The 1,3,4-oxadiazole ring system represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a five-membered structure containing two nitrogen atoms and one oxygen atom (N-O-N linkage). This configuration confers remarkable metabolic stability, π-conjugation properties, and hydrogen-bonding capacity, enabling diverse biological target engagements [1] [6]. Clinically validated derivatives include Zibotentan, an endothelin receptor antagonist bearing a 2,5-diaryl-1,3,4-oxadiazole core investigated for cancer therapy [8]. Structural diversification occurs primarily at the C2 and C5 positions:
Table 1: Bioisosteric and Functional Roles of 1,3,4-Oxadiazole Motifs
Position | Common Substituents | Pharmacological Role | Example Bioactivities |
---|---|---|---|
C2 | Aryl (e.g., phenyl, pyridyl) | π-π Stacking, hydrophobic interactions | Anticancer (STAT3 inhibition) [1] |
C5 | Alkylamines, benzylamines | Solubility modulation, target engagement | Acetylcholinesterase inhibition [4] |
C5 | Heteroaryl (e.g., thiophene) | Enhanced binding affinity, metabolic shielding | Tubulin polymerization inhibition [8] |
The scaffold's versatility enables its function as a bioisostere for ester and carbamate groups, enhancing hydrolytic stability while maintaining molecular geometry critical for receptor binding [1] [6]. Hybrid architectures incorporating 1,3,4-oxadiazoles—such as benzoxazinone-oxadiazoles—demonstrate synergistic effects, improving antiproliferative activity against cancer cell lines (e.g., MCF-7, A549) through tubulin inhibition [8].
N-Substituted ethylamine functionalities serve as critical pharmacophores in neuroactive compounds due to their structural mimicry of endogenous neurotransmitters and capacity for blood-brain barrier (BBB) penetration. In Alzheimer’s disease therapeutics, N-benzyl-N-methylamine and N-benzyl-N-ethylamine motifs feature prominently in acetylcholinesterase inhibitors (e.g., Donepezil derivatives), where the protonatable nitrogen facilitates catalytic anionic site (CAS) binding [2] [4]. Hybridization with 1,3,4-oxadiazole amplifies this effect:
Table 2: Structure-Activity Relationship (SAR) of N-Substituted Ethylamines in Central Nervous System Agents
Structural Feature | Pharmacological Impact | Target Engagement Example |
---|---|---|
N-Benzyl group | Enhanced lipophilicity, π-stacking with aromatic residues | Peripheral anionic site (PAS) of AChE [4] |
Ethylamine spacer (CH₂CH₂) | Optimal length for deep CAS penetration | Beta-secretase-1 (BACE-1) inhibition [2] |
Terminal N-methyl/ethyl | Modulated basicity, reduced P-glycoprotein efflux | Improved BBB permeability [4] |
Notably, molecular hybrids like N-benzylpyrrolidine-oxadiazole conjugates exhibit dual inhibition of human acetylcholinesterase (half maximal inhibitory concentration < 1 μM) and beta-secretase-1, alongside significant Aβ anti-aggregation effects [4]. The ethylamine linker in such constructs enables conformational flexibility, allowing simultaneous interaction with CAS and PAS domains of acetylcholinesterase, a feature critical for mitigating amyloidogenesis [2] [4].
Synthetic routes to 1,3,4-oxadiazole-benzylamine hybrids have evolved significantly, focusing on atom economy, green chemistry principles, and modularity. The predominant strategy involves cyclodehydration of diacylhydrazides under acidic conditions:
Table 3: Key Synthetic Methods for 1,3,4-Oxadiazole-Benzylamine Hybrids
Method | Reagents/Conditions | Advantages/Limitations | Application Example |
---|---|---|---|
Hydrazide Cyclization | POCl₃, reflux, 4–6 hours | High yield (59–70%), broad substrate scope | Anticancer oxadiazoles [1] [8] |
Carboxylic Acid Activation | T3P®/DMF, 80°C, 0.5–6 hours | Mild conditions, excellent yields (87–97%) | Multitargeted Alzheimer ligands [4] |
Ester Hydrazinolysis | Hydrazine hydrate/EtOH, reflux | Amenable to sensitive functional groups | Tubulin inhibitors [8] |
The synthesis of "N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine" typifies this approach:
Recent innovations include aqueous-phase cyclizations (yields: 35–93%) and microwave-assisted protocols, reducing reaction times from hours to minutes while improving purity profiles [6] .
Despite advancements, significant knowledge gaps persist regarding "N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine" and analogs:
These gaps underscore the imperative for mechanistic deconvolution, ADMET profiling, and structure-activity relationship studies focused on this chemotype to unlock its therapeutic potential.
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: